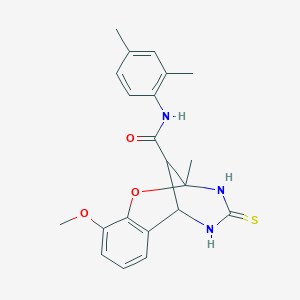

N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor . This means it binds to the receptor and activates it, mimicking the action of natural neurotransmitters. Additionally, Amitraz interacts with octopamine receptors of the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The activation of the alpha-adrenergic receptor by Amitraz leads to a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cyclic AMP levels, and reduced protein kinase A activity . The interaction with octopamine receptors and the inhibition of monoamine oxidases and prostaglandins further amplify these effects .

Pharmacokinetics

It is known that amitraz and its metabolites, such asN-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA) , are potent neurotoxicants . More research is needed to fully understand the pharmacokinetics of Amitraz.

Result of Action

The result of Amitraz’s action is overexcitation , leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite- or tick-infestation of dogs .

Action Environment

The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and solubility of Amitraz, potentially impacting its bioavailability and efficacy

Biologische Aktivität

N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzoxadiazocine core with various functional groups that may enhance its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C28H29N3O3S

- Molecular Weight : 487.63 g/mol

- CAS Number : Not available

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Bicyclic benzoxadiazocine |

| Functional Groups | Thioxo group, methoxy group |

| Substituents | 2,4-Dimethylphenyl and 10-methoxy groups |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Cytotoxicity Studies : Compounds with similar thioxo and methoxy groups have demonstrated cytotoxic effects against various cancer cell lines. For example, studies showed that certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interact with cellular targets such as proteins involved in apoptosis (e.g., Bcl-2) and cell proliferation pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substitutions on the phenyl ring. For example:

- Dimethyl Substitution : The presence of m,p-dimethyl substitutions enhances cytotoxic activity against specific cancer cell lines .

| Compound | Substituent | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 1 | m-Dimethyl | 1.61 | Anti-Bcl-2 |

| 2 | p-Dimethyl | 1.98 | Anti-A431 |

Anticonvulsant Activity

In addition to anticancer properties, some derivatives have been tested for anticonvulsant activity. For instance:

- Picrotoxin-Induced Convulsion Model : Compounds were evaluated for their effectiveness in preventing convulsions induced by picrotoxin, demonstrating promising results .

Study 1: Synthesis and Evaluation of Thiazole Derivatives

A recent study synthesized various thiazole derivatives related to the compound and evaluated their anticancer properties against NIH/3T3 and A549 cell lines. One derivative showed strong selectivity with an IC50 value that indicated significant cytotoxicity compared to control treatments .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to understand the interaction dynamics between N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo compounds and target proteins such as Bcl-2. These simulations revealed critical hydrophobic interactions that contribute to the compound's efficacy .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exhibit various biological activities:

-

Anticancer Activity :

- The compound has shown promise in inhibiting the growth of cancer cells. Studies have demonstrated that derivatives of this compound can induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways .

- A comparative study indicated that analogs with similar structural features displayed varying degrees of cytotoxicity against different cancer cell lines.

-

Antimicrobial Properties :

- The thioxo group in the compound enhances its interaction with biological molecules, leading to potential antimicrobial effects. Research has highlighted its efficacy against various bacterial strains .

- Case studies have reported that modifications in the structure can significantly enhance antimicrobial activity.

- Anticonvulsant Effects :

Case Studies

- Anticancer Studies : In one study involving various derivatives of the compound tested against breast cancer cell lines (MCF7), results demonstrated significant cytotoxic effects compared to standard chemotherapy agents .

- Antimicrobial Testing : A series of tests conducted on derivatives against Staphylococcus aureus showed notable inhibition zones indicating effective antimicrobial properties.

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound contains:

-

4-thioxo (C=S) group

-

Methoxy (OCH₃) substituent

-

Carboxamide (CONH) moiety

-

Methano-bridged benzoxadiazocine core

Table 1: Functional Group Reactivity

| Functional Group | Potential Reactions | Conditions/Reagents | Expected Products |

|---|---|---|---|

| 4-Thioxo (C=S) | Oxidation to sulfoxide/sulfone | H₂O₂, mCPBA | Sulfoxide (C=SO) or sulfone (C=SO₂) |

| Nucleophilic substitution (S-alkylation) | Alkyl halides, bases | Thioether derivatives | |

| Methoxy (OCH₃) | Demethylation | BBr₃, HI | Hydroxyl group (OH) |

| Carboxamide (CONH) | Hydrolysis to carboxylic acid | HCl/H₂O (acidic), NaOH (basic) | Carboxylic acid (+ amine) |

| Benzoxadiazocine | Ring-opening via acid/base catalysis | Strong acids/bases | Linear polyamine derivatives |

Stability Considerations:

-

Thermal Stability : Likely stable below 200°C based on similar heterocycles .

-

Photoreactivity : The thioxo group may undergo photodegradation under UV light.

Oxidation of the 4-Thioxo Group

-

Reagents : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Product : Sulfoxide or sulfone derivatives, altering hydrogen-bonding capacity .

Carboxamide Hydrolysis

-

Conditions : 6M HCl at reflux.

-

Product : Corresponding carboxylic acid (C₂₈H₂₇N₃O₄S) and 2,4-dimethylaniline .

Methoxy Demethylation

-

Reagents : Boron tribromide (BBr₃) in CH₂Cl₂ at -78°C.

-

Product : Hydroxyl-substituted analog, enhancing solubility .

Data Gaps and Research Needs

-

Experimental Kinetics : No published data on reaction rates or yields.

-

Biological Activity : Requires in vitro/in vivo validation.

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-11-8-9-14(12(2)10-11)22-19(25)16-17-13-6-5-7-15(26-4)18(13)27-21(16,3)24-20(28)23-17/h5-10,16-17H,1-4H3,(H,22,25)(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXDRYXDQGKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C(=CC=C4)OC)OC2(NC(=S)N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.